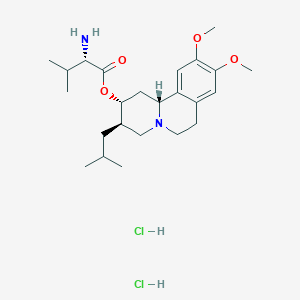
Valbenazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valbenazine dihydrochloride is a prodrug of [+]-α-dihydrotetrabenazine, which is an ester of the amino acid L-valine. It is primarily used as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This compound is FDA-approved for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Valbenazine dihydrochloride is synthesized through a series of chemical reactions involving the esterification of [+]-α-dihydrotetrabenazine with L-valine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Valbenazine dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce [+]-α-dihydrotetrabenazine and L-valine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving its active metabolite, [+]-α-dihydrotetrabenazine.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its active metabolite, [+]-α-dihydrotetrabenazine, and other by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Valbenazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study VMAT2 inhibition and its effects on monoamine neurotransmitter regulation.
Medicine: Clinically used to treat tardive dyskinesia and chorea associated with Huntington’s disease.
Mecanismo De Acción
Valbenazine dihydrochloride exerts its effects by selectively inhibiting VMAT2, a transporter that regulates the uptake of monoamines from the cytoplasm into synaptic vesicles for storage and release. This inhibition leads to a reduction in the release of dopamine and other monoamines, thereby alleviating symptoms of tardive dyskinesia and chorea .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: An earlier VMAT2 inhibitor used for similar indications but with a different pharmacokinetic profile.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetics and reduced side effects.
Uniqueness
Valbenazine dihydrochloride is unique due to its selective inhibition of VMAT2 and its favorable pharmacokinetic properties, which result in fewer side effects and a more convenient dosing regimen compared to tetrabenazine and deutetrabenazine .
Propiedades
Número CAS |
1639208-51-7 |
|---|---|
Fórmula molecular |
C24H40Cl2N2O4 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C24H38N2O4.2ClH/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;;/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*1H/t17-,19-,20-,23+;;/m1../s1 |
Clave InChI |
PMSGGBFTMLDQAW-TZYFFPFWSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC.Cl.Cl |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


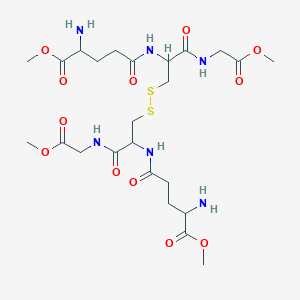
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)
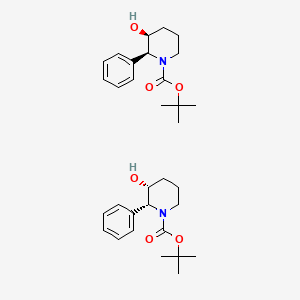
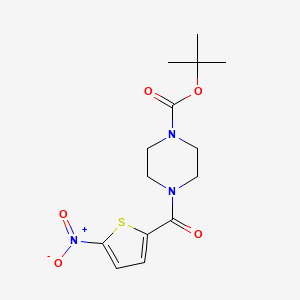
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)
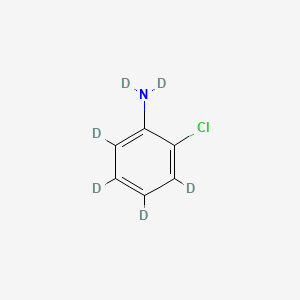
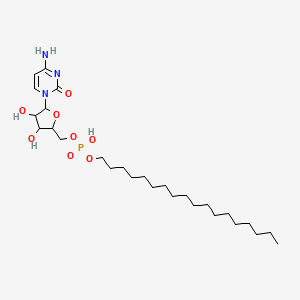

![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)
![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
